molecular formula C15H27N3O3 B1463367 Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate CAS No. 899806-31-6

Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate

Cat. No.: B1463367
CAS No.: 899806-31-6
M. Wt: 297.39 g/mol
InChI Key: VEADDTRQRUBZFU-UHFFFAOYSA-N
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Description

Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C15H28N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has shown potential in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-13(19)16-12-6-10-18(11-7-12)14(20)17-8-4-5-9-17/h12H,4-11H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEADDTRQRUBZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(pyrrolidin-1-ylcarbonyl)piperidine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Introduction to Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate

This compound, a compound with the CAS number 899806-31-6, is a specialized organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structural features suggest potential applications in pharmacology, particularly as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Medicinal Chemistry

This compound has been explored for its potential use as a drug candidate due to its ability to interact with biological targets. Its structure allows for modifications that can enhance its pharmacological properties.

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of piperidine and pyrrolidine compounds exhibit antidepressant-like effects in animal models. The incorporation of the tert-butyl carbamate moiety may enhance these effects by improving solubility and bioavailability.

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create derivatives with tailored biological activities.

Synthesis Example

The synthesis of analogs involves:

  • Formation of the Carbamate Bond : Utilizing tert-butyl chloroformate and amines derived from piperidine and pyrrolidine.
  • Purification Techniques : HPLC and NMR spectroscopy are employed to ensure purity and structural integrity.

Drug Delivery Systems

Research into drug delivery mechanisms has identified this compound's potential role in enhancing the efficacy of therapeutic agents through improved delivery systems, such as nanoparticles or liposomes.

Research Findings

Studies have shown that incorporating such compounds into lipid-based formulations can significantly improve the pharmacokinetic profiles of drugs, leading to enhanced therapeutic outcomes.

Neuropharmacology

Given its structural characteristics, there is ongoing research into its effects on neurotransmitter systems, particularly those related to mood regulation and cognitive function.

Experimental Insights

Preclinical studies suggest that compounds similar to this compound may modulate serotonin and dopamine pathways, indicating potential use in treating neuropsychiatric disorders.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential drug candidate for antidepressant activity ,
Synthesis of Novel CompoundsIntermediate for synthesizing biologically active derivatives ,
Drug Delivery SystemsEnhances efficacy of therapeutic agents through improved delivery mechanisms ,
NeuropharmacologyModulates neurotransmitter systems for potential treatment of mood disorders ,

Mechanism of Action

The mechanism of action of tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate is unique due to its specific structure, which combines the properties of both tert-butyl carbamate and 1-(pyrrolidin-1-ylcarbonyl)piperidine. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Biological Activity

Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate (CAS Number: 899806-31-6) is a synthetic compound that has garnered attention for its biological activities, particularly in pharmacological contexts. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₅H₂₇N₃O₃
  • Molecular Weight : 283.39 g/mol
  • CAS Number : 899806-31-6
  • MDL Number : MFCD15143204

The compound is classified as an irritant and is typically handled with caution in laboratory settings. Its structure features a tert-butyl group attached to a piperidine core, which is functionalized with a pyrrolidine carbonyl moiety.

Synthesis

This compound can be synthesized through various methods involving the reaction of tert-butyl carbamate with piperidine derivatives. The synthetic route typically involves the formation of the piperidine ring followed by the introduction of the pyrrolidine moiety, often through acylation reactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines. For example, it has shown potential in reducing IL-1β release in LPS/ATP-stimulated human macrophages, indicating its role as a modulator of inflammatory responses .
  • Antibacterial Properties : In vitro evaluations have demonstrated that derivatives of this compound possess significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve the disruption of bacterial membrane integrity, leading to cell death .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structural features may exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
MDPI Study (2021)Identified that compounds with similar piperidine structures inhibited NLRP3-dependent pyroptosis with significant concentration-dependent effects .
Antibacterial EvaluationDemonstrated efficacy against drug-resistant strains at low concentrations (0.78–3.125 μg/mL), comparable to last-resort antibiotics like vancomycin .
Neuroprotection ResearchSuggested potential applications in neurodegenerative disease models, although specific data on this compound remains limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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